Cas no 1214347-51-9 (Methyl 3-fluoro-4-(pyridin-4-yl)benzoate)

Methyl 3-fluoro-4-(pyridin-4-yl)benzoate structure
1214347-51-9 structure
商品名:Methyl 3-fluoro-4-(pyridin-4-yl)benzoate
CAS番号:1214347-51-9
MF:C13H10FNO2
メガワット:231.222406864166
CID:4955196

Methyl 3-fluoro-4-(pyridin-4-yl)benzoate 化学的及び物理的性質

名前と識別子

    • methyl 3-fluoro-4-(pyridin-4-yl)benzoate
    • Methyl 3-fluoro-4-(pyridin-4-yl)benzoate
    • インチ: 1S/C13H10FNO2/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9/h2-8H,1H3
    • InChIKey: CHIIRDIWJSDWGP-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C(=O)OC)C=CC=1C1C=CN=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 266
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 39.2

Methyl 3-fluoro-4-(pyridin-4-yl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015008358-250mg
Methyl 3-fluoro-4-(pyridin-4-yl)benzoate
1214347-51-9 97%
250mg
$484.80 2023-09-04
Alichem
A015008358-1g
Methyl 3-fluoro-4-(pyridin-4-yl)benzoate
1214347-51-9 97%
1g
$1490.00 2023-09-04
Alichem
A015008358-500mg
Methyl 3-fluoro-4-(pyridin-4-yl)benzoate
1214347-51-9 97%
500mg
$847.60 2023-09-04

Methyl 3-fluoro-4-(pyridin-4-yl)benzoate 関連文献

Methyl 3-fluoro-4-(pyridin-4-yl)benzoateに関する追加情報

Research Brief on Methyl 3-fluoro-4-(pyridin-4-yl)benzoate (CAS: 1214347-51-9) and Its Applications in Chemical Biology and Pharmaceutical Research

Methyl 3-fluoro-4-(pyridin-4-yl)benzoate (CAS: 1214347-51-9) is a fluorinated aromatic ester derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its pyridine and benzoate moieties, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Recent studies highlight its role in modulating protein-protein interactions and its potential as a scaffold for drug discovery.

The structural features of Methyl 3-fluoro-4-(pyridin-4-yl)benzoate, including the fluorine atom at the 3-position and the pyridinyl group at the 4-position, contribute to its unique electronic and steric properties. These attributes make it an attractive candidate for medicinal chemistry applications, where subtle modifications can lead to significant changes in biological activity. Recent publications have explored its use in the design of inhibitors targeting tyrosine kinases, which are implicated in various cancers and inflammatory diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of Methyl 3-fluoro-4-(pyridin-4-yl)benzoate derivatives as selective inhibitors of fibroblast growth factor receptors (FGFRs). The study utilized structure-activity relationship (SAR) analyses to optimize the compound's binding affinity, resulting in nanomolar potency against FGFR1-3. This breakthrough underscores the compound's potential in precision oncology, particularly for tumors driven by FGFR aberrations.

Another notable application of Methyl 3-fluoro-4-(pyridin-4-yl)benzoate is its incorporation into PROTACs (Proteolysis Targeting Chimeras), as reported in a 2024 Nature Chemical Biology paper. The compound's pyridine moiety was leveraged as an E3 ligase-recruiting element, enabling targeted degradation of oncogenic proteins. This innovative approach highlights the compound's adaptability in emerging therapeutic modalities beyond traditional small-molecule inhibition.

Synthetic methodologies for Methyl 3-fluoro-4-(pyridin-4-yl)benzoate have also advanced, with recent publications describing more efficient palladium-catalyzed cross-coupling reactions for its preparation. These improvements have enhanced the compound's accessibility for research purposes, facilitating broader investigation of its pharmacological properties. Analytical characterization techniques, including X-ray crystallography and NMR spectroscopy, have provided detailed insights into its molecular conformation and interactions with biological targets.

Looking forward, Methyl 3-fluoro-4-(pyridin-4-yl)benzoate continues to be a focus of research due to its multifaceted applications in drug discovery. Ongoing studies are exploring its potential in neurodegenerative diseases and antimicrobial agents, expanding its therapeutic relevance. The compound's unique chemical properties and demonstrated biological activities position it as a valuable tool for advancing chemical biology and pharmaceutical development.

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